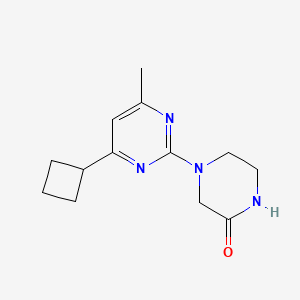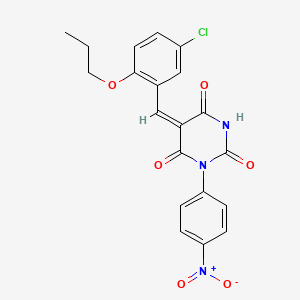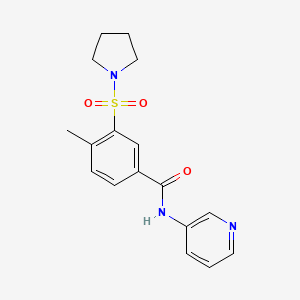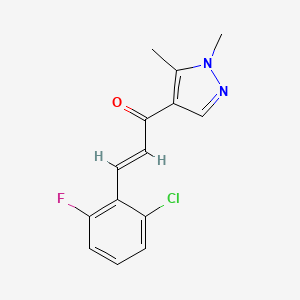
N-(2,4-difluorophenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide, also known as JNJ-17216498, is a small molecule antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor. NOP receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and plays a role in pain modulation, anxiety, and stress response. JNJ-17216498 has been studied extensively for its potential therapeutic applications in pain management, addiction, and mood disorders.
作用機序
N-(2,4-difluorophenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide is a selective antagonist of the NOP receptor. The NOP receptor is a G protein-coupled receptor that is widely distributed in the central nervous system. It plays a role in pain modulation, anxiety, and stress response. N-(2,4-difluorophenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide binds to the NOP receptor and blocks the binding of nociceptin/orphanin FQ peptide, which is the endogenous ligand of the receptor. This results in a reduction of pain perception and anxiety.
Biochemical and physiological effects:
N-(2,4-difluorophenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to reduce pain perception, anxiety, and depression. It has also been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of addiction. N-(2,4-difluorophenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide has a half-life of around 3 hours in rats and is metabolized primarily in the liver.
実験室実験の利点と制限
N-(2,4-difluorophenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide has a number of advantages for lab experiments. It is a highly selective antagonist of the NOP receptor, which makes it a useful tool for studying the role of the receptor in pain modulation, anxiety, and stress response. However, there are also limitations to using N-(2,4-difluorophenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide in lab experiments. The compound has low solubility in water, which can make it difficult to administer in vivo. In addition, the compound has a relatively short half-life, which may limit its usefulness in certain experiments.
将来の方向性
There are a number of future directions for research on N-(2,4-difluorophenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide. One area of interest is the potential therapeutic applications of the compound in pain management, addiction, and mood disorders. Further preclinical studies are needed to determine the efficacy and safety of the compound in these areas. Another area of interest is the development of new NOP receptor antagonists with improved pharmacokinetic properties, such as increased solubility and longer half-life. Finally, there is a need for further studies on the role of the NOP receptor in pain modulation, anxiety, and stress response, and the potential therapeutic applications of targeting the receptor in these areas.
合成法
N-(2,4-difluorophenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of 2,4-difluoroaniline with 4-morpholinylmethylpiperidinecarboxylic acid followed by a coupling reaction with N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine. The resulting product is then purified using column chromatography and recrystallization. The yield of the synthesis process is typically around 40%.
科学的研究の応用
N-(2,4-difluorophenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide has been studied extensively for its potential therapeutic applications in pain management, addiction, and mood disorders. In preclinical studies, N-(2,4-difluorophenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide has been shown to be effective in reducing neuropathic pain, inflammatory pain, and visceral pain. It has also been shown to have anxiolytic and antidepressant effects. In addition, N-(2,4-difluorophenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide has been studied for its potential in treating drug addiction, particularly opioid addiction. It has been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models.
特性
IUPAC Name |
N-(2,4-difluorophenyl)-2-(morpholin-4-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F2N3O2/c18-13-4-5-16(15(19)11-13)20-17(23)22-6-2-1-3-14(22)12-21-7-9-24-10-8-21/h4-5,11,14H,1-3,6-10,12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIONCDBEGVWGGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN2CCOCC2)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-1-adamantyl-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5459209.png)
![1-(3,4-dimethylbenzyl)-4-(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-piperazinone](/img/structure/B5459216.png)


![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5459238.png)
![2-cyclopropyl-N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5459246.png)
![2-[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide](/img/structure/B5459261.png)

![(2S*,4S*,5R*)-4-({[2-(1H-imidazol-4-yl)ethyl]amino}carbonyl)-1,2-dimethyl-5-phenylpyrrolidine-2-carboxylic acid](/img/structure/B5459265.png)
![2-(2-furyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5459276.png)

![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(methylthio)acetamide](/img/structure/B5459291.png)
![N-[4-(acetylamino)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5459294.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-oxo-2-phenylethyl)acetamide](/img/structure/B5459298.png)